Superior Synthetic Versatility vs. De-Protected Analog: Orthogonal Functional Handles Enable Sequential Derivatization
Unlike 5-bromo-3-hydroxybenzyl alcohol (CAS 1020336-51-9), which possesses a free phenol that can lead to side reactions and requires additional protection/deprotection steps, 3-Benzyloxy-5-bromobenzyl alcohol features a pre-installed benzyl protecting group. This allows for selective reactions at the benzylic alcohol or the aryl bromide without interference from the 3-position oxygen . The de-protected analog lacks this strategic advantage, forcing a longer synthetic sequence with inherently lower overall yield.
| Evidence Dimension | Number of orthogonal, selectively addressable functional groups |
|---|---|
| Target Compound Data | 3 (benzylic alcohol, aryl bromide, protected phenol) |
| Comparator Or Baseline | 2 (benzylic alcohol, aryl bromide) for 5-bromo-3-hydroxybenzyl alcohol (CAS 1020336-51-9) |
| Quantified Difference | Target compound has 1 additional orthogonal functional group (protected vs. free phenol) |
| Conditions | Structural analysis of functional groups based on CAS registry data |
Why This Matters
The presence of a pre-installed protecting group reduces the number of synthetic steps required to build complex molecules, directly impacting project timelines and overall synthetic efficiency.
